molecular formula C9H10N2O B2421416 (1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol CAS No. 659724-77-3

(1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol

Cat. No. B2421416
CAS RN: 659724-77-3
M. Wt: 162.192
InChI Key: XZHWEHOSQYNGOL-ZCFIWIBFSA-N
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Description

(1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol, otherwise known as 1,3-benzodioxole, is an organic compound belonging to the benzodioxole family. It is a versatile, inexpensive and widely available compound that has a variety of applications in both research and industry. It is a colorless, volatile liquid with a sweet odor, and is soluble in most organic solvents. 1,3-benzodioxole has been used in the synthesis of pharmaceuticals, dyes, fragrances, and in the production of polymers. It has also been used as a research tool in the fields of biochemistry, pharmacology, and toxicology.

Scientific Research Applications

  • Antimicrobial and Antifungal Activity : A study by Pejchal et al. (2015) synthesized compounds related to (1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol and tested them for antibacterial and antifungal activity. They found that some compounds displayed activity comparable to or slightly better than standard medicinal drugs like chloramphenicol and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).

  • Inhibition of Acetylcholinesterase and Butyrylcholinesterase : Another study by Pejchal et al. (2011) focused on synthesizing novel compounds similar to (1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol, which exhibited excellent inhibition activity for enzymes like acetylcholinesterase and butyrylcholinesterase. This suggests potential applications in treating conditions associated with these enzymes, such as Alzheimer's disease (Pejchal, Štěpánková, & Drabina, 2011).

  • Crystal Engineering : In the field of crystal engineering, Matthews et al. (2003) reported the crystal structures of salts of diprotonated 1,2-bis(1H-benzimidazol-2-yl)ethane, a compound related to (1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol. They explored how the protonated benzimidazole group can be a useful synthon for designing crystal structures (Matthews, Broughton, Bernardinelli, Melich, Brand, Willis, & Williams, 2003).

  • Cytotoxicity, Antimicrobial, and Psychotropic Activity : Zablotskaya et al. (2013) synthesized and characterized new derivatives of (1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol. They found that these compounds have psychotropic, anti-inflammatory, and cytotoxic effects, indicating potential for medical applications, particularly in targeting tumor cells and treating inflammation (Zablotskaya et al., 2013).

  • Cognitive Enhancement : Phuagphong et al. (2004) studied a cognitive enhancer related to (1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol, which showed protective effects against cytotoxicity in cultured astrocytes. This suggests potential applications in neuroprotection and cognitive enhancement (Phuagphong, Fukushima, Hatanaka, Tanaka, Baba, & Matsuda, 2004).

properties

IUPAC Name

(1R)-1-(1H-benzimidazol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6(12)9-10-7-4-2-3-5-8(7)11-9/h2-6,12H,1H3,(H,10,11)/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHWEHOSQYNGOL-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC2=CC=CC=C2N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol

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